环吡酮-d11 β-D-葡萄糖醛酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

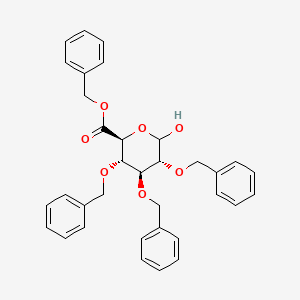

Ciclopirox-d11 β-D-Glucuronide is a glucuronide derivative of Ciclopirox, a synthetic antifungal agent. This compound is labeled with deuterium, which is a stable isotope of hydrogen. The chemical formula of Ciclopirox-d11 β-D-Glucuronide is C21H20NO9, and it is widely used in drug metabolism research and drug analysis . As a metabolite, it assists in studying the in vivo metabolic pathways and pharmacokinetic properties of Ciclopirox .

科学研究应用

Ciclopirox-d11 β-D-Glucuronide has a wide range of applications in scientific research. It is extensively used in drug metabolism studies to investigate the metabolic pathways and pharmacokinetics of Ciclopirox . Additionally, it is employed in drug interaction studies to understand how Ciclopirox interacts with other compounds in the body . In the field of biology, Ciclopirox-d11 β-D-Glucuronide is used to study the effects of deuterium labeling on the pharmacokinetic and metabolic profiles of drugs .

作用机制

Target of Action

Ciclopirox-d11 β-D-Glucuronide is the deuterium labeled Ciclopirox β-D-Glucuronide . Ciclopirox is a broad-spectrum antifungal medication that also has antibacterial and anti-inflammatory properties . Its main mode of action is thought to be its high affinity for trivalent cations, which inhibit essential co-factors in enzymes .

Mode of Action

Unlike antifungals such as itraconazole and terbinafine, which affect sterol synthesis, ciclopirox is thought to act through the chelation of polyvalent metal cations, such as Fe 3+ and Al 3+ . This interaction with its targets leads to changes in the normal functioning of the enzymes, thereby inhibiting the growth of the fungi .

Biochemical Pathways

Ciclopirox exhibits either fungistatic or fungicidal activity in vitro against a broad spectrum of fungal organisms, such as dermatophytes, yeasts, dimorphic fungi, eumycetes, and actinomycetes . The affected pathways and their downstream effects are primarily related to the inhibition of essential enzymes in these organisms .

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The molecular and cellular effects of Ciclopirox-d11 β-D-Glucuronide’s action would be expected to mirror those of Ciclopirox. This includes the inhibition of essential enzymes in fungal organisms, leading to their inability to grow and reproduce .

准备方法

Ciclopirox-d11 β-D-Glucuronide is typically synthesized through chemical methods. The preparation involves reacting β-D-glucuronic acid ester with Ciclopirox containing a deuterium isotope. This reaction is carried out using organic synthesis techniques . The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the product .

化学反应分析

Ciclopirox-d11 β-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ciclopirox-d11 β-D-Glucuronide can lead to the formation of hydroxylated derivatives .

相似化合物的比较

Ciclopirox-d11 β-D-Glucuronide is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include Ciclopirox-d11 sodium and Ciclopirox-d11, both of which are deuterium-labeled derivatives of Ciclopirox . These compounds share similar antifungal properties but differ in their specific applications and molecular structures. For instance, Ciclopirox-d11 sodium is used in studies related to sodium ion interactions, while Ciclopirox-d11 is used for general deuterium labeling studies .

属性

CAS 编号 |

1279033-13-4 |

|---|---|

分子式 |

C₁₈H₁₄D₁₁NO₈ |

分子量 |

394.46 |

同义词 |

1-[(6-Cyclohexyl-d11-4-methyl-2-oxo-1(2H)-pyridinyl)oxy]-1-deoxy-β-D-glucopyranuronic Acid; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)

![(2R)-5-[1-[3-(dibenzylamino)phenyl]propyl]-4-hydroxy-2-(2-phenylethyl)-2-prop-1-ynyl-3H-pyran-6-one](/img/structure/B1140626.png)

![cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-YL]-2,4(1H,3H)-pyrimidinedione](/img/structure/B1140630.png)

![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)

![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)

![[5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140637.png)